molecular formula C12H9BrN2S B14871734 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B14871734
M. Wt: 293.18 g/mol
InChI Key: FHZLMWAODFEYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of a bromothiophene ring and an imidazo[1,2-a]pyridine core

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include polyheteroaromatic compounds, which are valuable as building blocks in organic synthesis and material science .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom on the thiophene ring and the nitrogen atoms in the imidazo[1,2-a]pyridine core are key sites for chemical transformations .

Properties

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2S/c1-8-3-2-4-12-14-9(7-15(8)12)10-5-6-11(13)16-10/h2-7H,1H3

InChI Key

FHZLMWAODFEYMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(S3)Br

Origin of Product

United States

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